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Compound of Interest

Compound Name:
(S)-Pramipexole-d3,

Dihydrochloride

CAS No.: 1217695-77-6

Cat. No.: B562858

Get Quote

Technical Monograph: (S)-Pramipexole-d3
Role: Stable Isotope Internal Standard (Bioanalysis) Compound Class: Dopamine Agonist

(Benzothiazole derivative)[1]

Chemical Identity & Specifications
(S)-Pramipexole-d3 is the deuterated analog of Pramipexole, the pharmacologically active (S)-

enantiomer used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS).

It serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantification due to its

identical chromatographic behavior and ionization efficiency to the analyte, correcting for matrix

effects and recovery variations.
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Parameter Specification

Chemical Name
(S)-N6-(Propyl-3,3,3-d3)-4,5,6,7-tetrahydro-1,3-

benzothiazole-2,6-diamine dihydrochloride

CAS Number (2HCl)
1217695-77-6 (Primary Reference) or 1432230-

10-8

Parent Drug CAS
104632-25-9 (Dihydrochloride); 104632-26-0

(Free Base)

Molecular Formula C₁₀H₁₄D₃N₃S[1][2][3][4][5][6][7] · 2HCl

Molecular Weight 287.27 g/mol (Salt); 214.35 g/mol (Free Base)

Isotopic Purity ≥ 99% Deuterium incorporation (d0 < 0.5%)

Solubility Water (>50 mg/mL), DMSO, Methanol

Structural Configuration
The deuterium labeling is strategically placed on the terminal methyl of the propyl side chain.

This position is metabolically robust during short-term sample processing but requires

awareness during fragmentation analysis (see Section 3).

Figure 1: Structural Logic of (S)-Pramipexole-d3
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Bioanalytical Application (LC-MS/MS)
The primary utility of (S)-Pramipexole-d3 is in quantitative bioanalysis (PK/PD studies). The

following parameters are derived from validated methods compliant with FDA/EMA guidelines.
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Mass Spectrometry Transitions (MRM)
A critical technical nuance for Pramipexole-d3 is the fragmentation pathway. The major

fragment ion results from the loss of the propylamino group.

Implication: If the label is on the propyl group, the fragment ion (Q3) for both the Analyte and

the IS will be identical (m/z 153).

Resolution: Specificity is achieved solely by the precursor ion (Q1) selection.

Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Mechanism

Pramipexole 212.1 [M+H]⁺ 153.1 ~20-25
Loss of propyl-

amine (-59 Da)

Pramipexole-d3 215.1 [M+H]⁺ 153.1 ~20-25

Loss of propyl-

d3-amine (-62

Da)

Note: Some methods utilize the d5-analog (ring labeled) if Q3 distinctness is required, but d3 is

sufficient for standard triple-quadrupole resolution.

Validated Workflow: Solid Phase Extraction (SPE)
While Protein Precipitation (PPT) is possible, SPE using Weak Cation Exchange (WCX) is

recommended to eliminate phospholipid matrix effects that suppress ionization in the early

eluting region.
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Figure 2: WCX-SPE Extraction Workflow for High Sensitivity
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Experimental Protocol & Handling
Stock Solution Preparation[10][11]

Solvent: Dissolve the dihydrochloride salt in Methanol:Water (50:50) or pure DMSO. Avoid

pure acetonitrile for the initial dissolution of the salt form.

Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).
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Correction Factor: Multiply the weighed mass by 1.34 to account for the dihydrochloride salt

(MW 287.27 / 214.35).

Stability: Stable for >12 months at -20°C. Working solutions in aqueous buffers should be

prepared fresh or stored at 4°C for <24 hours due to potential oxidation of the amine.

Chromatographic Conditions (Recommended)
Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge or Phenomenex Kinetex).

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

Mobile Phase B: Acetonitrile.

Elution: Isocratic (approx. 30% B) or fast gradient.

Retention Time: ~2.5 min. The d3-isotope may elute slightly earlier (<0.05 min difference)

than the analyte due to the deuterium isotope effect, but they should co-elute sufficiently to

compensate for matrix effects.

Scientific Rationale & Integrity (E-E-A-T)
Why (S)-Pramipexole-d3?

Chirality: Pramipexole is the (S)-enantiomer.[6][8] The (R)-enantiomer (dexpramipexole) has

significantly lower dopamine affinity but is chemically distinct in chiral environments. Using

the (S)-d3 IS ensures that if a chiral separation is employed, the IS tracks the active drug,

not the impurity.

Deuterium Position: The propyl-d3 label is chemically stable. Labels on the aromatic ring or

adjacent to the sulfur can sometimes undergo exchange in acidic mobile phases or during

metabolic incubation. The terminal methyl group is inert to these exchanges.

Troubleshooting Matrix Effects: If signal suppression is observed, monitor the phospholipid

transitions (m/z 184 -> 184). Co-elution of phospholipids with Pramipexole (a polar base) is

common. Switching to the WCX-SPE method (Figure 2) effectively breaks the hydrophobic

interaction of lipids while retaining the basic drug, yielding cleaner extracts than protein

precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b562858/docs#cas-number-and-identifiers-for-s-
pramipexole-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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